

# Spectroscopic Analysis of 1,2-Diiodopropane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diiodopropane

Cat. No.: B3344142

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This guide provides a detailed overview of the spectroscopic data for **1,2-diiodopropane** (CAS No. 598-29-8), catering to researchers, scientists, and professionals in drug development. It covers available mass spectrometry data and outlines the standard experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) relevant for the analysis of such haloalkanes.

Please note: Despite a comprehensive search of available scientific databases, verifiable experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **1,2-diiodopropane** were not found. The information presented herein is based on the available mass spectrometry data and established principles of spectroscopic analysis for similar chemical entities.

## **Mass Spectrometry**

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
169	99.99	[C₃H <sub>6</sub> I] <sup>+</sup>
41	70.87	[C₃H₅] <sup>+</sup>
254	29.18	[C <sub>2</sub> H <sub>3</sub> I <sub>2</sub> ] <sup>+</sup>
128	20.67	[HI]+ or [C₂H₄I - H]+
42	19.21	[C₃H <sub>6</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following sections detail the generalized experimental protocols that would be employed for the spectroscopic analysis of a liquid sample such as **1,2-diiodopropane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: A sample of 5-20 mg for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR of **1,2-diiodopropane** would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The spectrum would be acquired on a high-field NMR spectrometer, for instance, a 300 or 500 MHz instrument.
- Data Acquisition: For ¹H NMR, a standard pulse sequence would be used. For ¹³C NMR, a
  proton-decoupled sequence is standard to simplify the spectrum to single lines for each
  unique carbon atom.
- Data Processing: The acquired free induction decay (FID) would be Fourier transformed to yield the NMR spectrum. The spectrum would then be phased, baseline corrected, and



referenced to the internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FTIR Protocol:

- Sample Preparation: As 1,2-diiodopropane is a liquid at room temperature, a small drop of the neat liquid would be placed directly onto the crystal of an ATR accessory of an FTIR spectrometer.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
- Data Acquisition: A background spectrum of the clean ATR crystal would be recorded first. Subsequently, the sample spectrum would be acquired. The instrument measures the absorption of infrared radiation across a range of wavenumbers, typically 4000-400 cm<sup>-1</sup>.
- Data Processing: The final IR spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.

#### GC-MS Protocol:

- Sample Preparation: A dilute solution of **1,2-diiodopropane** would be prepared in a volatile organic solvent, such as dichloromethane or hexane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer, with an electron ionization (EI) source, would be used.
- Gas Chromatography: A small volume of the prepared sample would be injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% diphenyl-dimethylpolysiloxane column) which

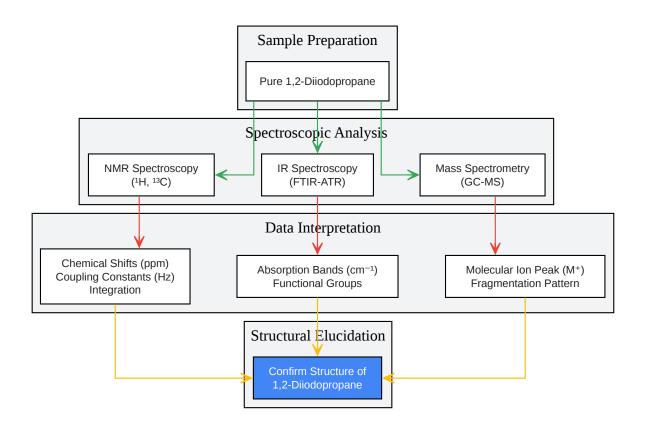


separates the components based on their boiling points and interactions with the column's stationary phase.

- Mass Spectrometry: As the separated components elute from the GC column, they enter the
  mass spectrometer. In the ion source, molecules are bombarded with electrons (typically at
  70 eV), causing ionization and fragmentation. The resulting ions are then separated by their
  mass-to-charge ratio by the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra (e.g., the NIST library) for identification.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **1,2-diiodopropane**.





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## References

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